molecular formula C21H21NO3 B5595651 1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine

1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine

Cat. No. B5595651
M. Wt: 335.4 g/mol
InChI Key: VHPSBIVVELUJJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves reactions of benzofuran with different reagents under catalytic conditions. For example, the reaction between benzofuran-2-yl derivatives and methoxyphenyl-imino compounds in the presence of piperidine as a catalyst has been demonstrated, yielding significant yields of heterocyclic compounds (Abdel-Wahab et al., 2023). Similarly, piperidine derivatives have been synthesized with specific functional groups aimed at targeting certain biological receptors (Kumar et al., 2004).

Molecular Structure Analysis

The structural analysis of similar compounds often utilizes X-ray diffraction and spectral analyses. For instance, a study reported the detailed crystal structure of a piperidine derivative, revealing a chair conformation and specific intermolecular interactions (Jayabharathi et al., 2008). Such structural insights are crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions and Properties

The chemical reactivity of benzofuran and piperidine derivatives can be influenced by their functional groups. Research has explored how substitutions on the benzofuran and piperidine rings affect the compounds' reactivity and interactions. For example, derivatives of piperidine have been synthesized to investigate their interaction with biological targets, indicating the importance of functional groups in determining the compounds' chemical properties (Bollinger et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including stability and solubility, are often determined through thermal and spectroscopic analysis. Studies have characterized similar compounds through single crystal X-ray diffraction, revealing detailed insights into their stability and conformation (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of benzofuran and piperidine derivatives, are typically explored through a combination of synthetic chemistry and computational studies. Research on related compounds has provided insights into their electronic structure, reactivity, and interaction with biological receptors, aiding in the development of new materials and pharmaceutical agents (Engler & Wanner, 2000).

properties

IUPAC Name

(5-methoxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-24-16-10-11-18-17(14-16)19(21(23)22-12-6-3-7-13-22)20(25-18)15-8-4-2-5-9-15/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPSBIVVELUJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2C(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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